ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. It has a molecular formula of C11H10BrNO3 and a molecular weight of 284.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl pyruvate with 2-bromophenylhydrazine under acidic conditions to form the indole ring . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of ethyl 7-bromo-3-oxo-1H-indole-2-carboxylate.
Reduction: Formation of ethyl 3-hydroxy-1H-indole-2-carboxylate.
Substitution: Formation of ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate or ethyl 7-alkyl-3-hydroxy-1H-indole-2-carboxylate.
Scientific Research Applications
Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indole ring .
Comparison with Similar Compounds
Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the hydroxyl group at the 3rd position.
Ethyl 3-hydroxy-1H-indole-2-carboxylate: Lacks the bromine atom at the 7th position.
Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate: Contains an amino group instead of a bromine atom at the 7th position.
The presence of both the bromine atom and the hydroxyl group in this compound makes it unique and potentially more versatile in chemical reactions and biological applications .
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)6-4-3-5-7(12)8(6)13-9/h3-5,13-14H,2H2,1H3 |
InChI Key |
IQKZRPGGAOBGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)O |
Origin of Product |
United States |
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